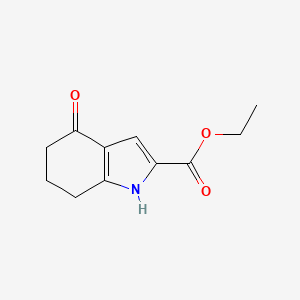![molecular formula C17H22N2O2 B2712747 (2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide CAS No. 2194379-68-3](/img/structure/B2712747.png)
(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide, also known as EPPTB, is a small molecule that has been widely used in scientific research. It belongs to the class of pyrrolidine carboxamide compounds and has shown potential as a therapeutic agent for various diseases.
Mecanismo De Acción
(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide exerts its effects by binding to the active site of enzymes and inhibiting their activity. The binding of this compound to enzymes is reversible and competitive, meaning that it competes with other substrates for the active site. This compound has been shown to be highly selective for FAAH, MAGL, and ABHD6, and does not significantly inhibit other enzymes or receptors.
Biochemical and Physiological Effects:
The inhibition of FAAH, MAGL, and ABHD6 by this compound leads to an increase in the levels of endocannabinoids and other lipids, which can have various biochemical and physiological effects. Endocannabinoids are lipid molecules that act as signaling molecules in the nervous system and other tissues. They are involved in the regulation of pain, inflammation, appetite, and mood. The increase in endocannabinoid levels by this compound has been shown to reduce pain, inflammation, and anxiety in animal models. In addition, this compound has been shown to have anti-cancer and anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide has several advantages for lab experiments, including its high selectivity and potency for FAAH, MAGL, and ABHD6, its reversible and competitive binding, and its availability as a tool compound. However, this compound also has some limitations, including its low solubility in water, its potential for off-target effects at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
For research on (2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in animal models and clinical trials. In addition, this compound may have potential applications in other areas of research, such as lipid metabolism, neuroscience, and cancer biology.
Métodos De Síntesis
The synthesis of (2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials are commercially available and can be obtained from chemical suppliers. The reaction conditions involve the use of various reagents and solvents, which are carefully selected based on their compatibility and effectiveness. The synthesis of this compound has been reported in several scientific papers, and the method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide has been extensively used in scientific research as a tool compound to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This compound has also been used to study the role of FAAH in pain, inflammation, and anxiety. In addition, this compound has been shown to inhibit the activity of several other enzymes, including monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing 6 (ABHD6), which are involved in the metabolism of endocannabinoids and other lipids.
Propiedades
IUPAC Name |
(2S)-N-[(3-ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-10-19-11-6-9-16(19)17(20)18-13-14-7-5-8-15(12-14)21-4-2/h1,5,7-8,12,16H,4,6,9-11,13H2,2H3,(H,18,20)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUECBBNWHKRPAE-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)CNC(=O)[C@@H]2CCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

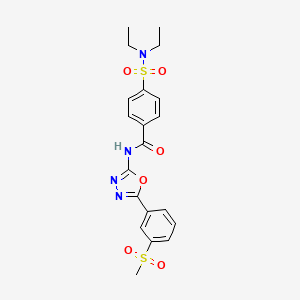
![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)
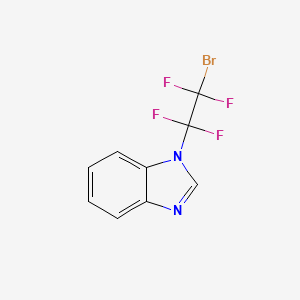
![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
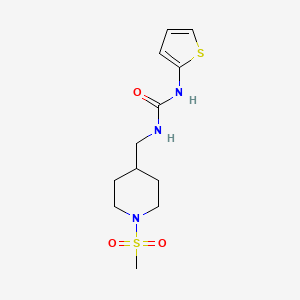
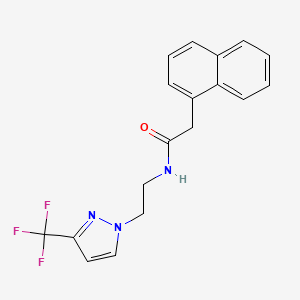
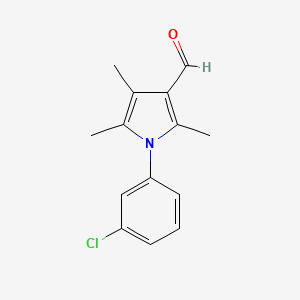
![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)
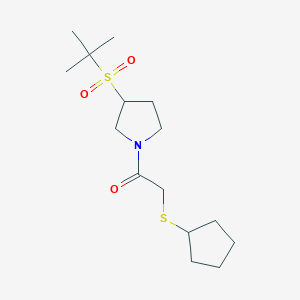
![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)
